2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole
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Overview
Description
2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a pyrrolidine moiety
Preparation Methods
The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole typically involves the formation of the benzoxazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Subsequently, the pyrrolidine moiety can be introduced via nucleophilic substitution reactions using appropriate pyrrolidine derivatives . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine moiety and exhibit similar biological activities.
Benzoxazole derivatives: Compounds with the benzoxazole ring often have comparable chemical reactivity and applications.
Pyrrolidinone derivatives: These compounds are structurally related and may have similar pharmacological properties
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components.
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15-8-4-5-10(15)9-16-13-14-11-6-2-3-7-12(11)17-13/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAGGPVRELXMCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.